molecular formula C21H25NO2 B11024495 N-heptyl-9H-xanthene-9-carboxamide

N-heptyl-9H-xanthene-9-carboxamide

Cat. No.: B11024495
M. Wt: 323.4 g/mol
InChI Key: UEEOABDGUAGHAR-UHFFFAOYSA-N
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Description

N-heptyl-9H-xanthene-9-carboxamide: is an organic compound with the molecular formula C21H25NO2. It belongs to the class of xanthene derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a xanthene core structure substituted with a heptyl group and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with heptylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-heptyl-9H-xanthene-9-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl-substituted xanthene derivatives.

Scientific Research Applications

Chemistry

N-heptyl-9H-xanthene-9-carboxamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties. It is useful in imaging and tracking biological processes at the cellular level.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development.

Industry

In industrial applications, this compound can be used in the production of dyes, pigments, and other materials that require stable and vibrant colors.

Mechanism of Action

The mechanism of action of N-heptyl-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, its fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This makes it useful for imaging and diagnostic purposes. The carboxamide group can interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-heptyl-9H-xanthene-9-carboxamide is unique due to its specific heptyl substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes it distinct from other xanthene derivatives and valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

N-heptyl-9H-xanthene-9-carboxamide

InChI

InChI=1S/C21H25NO2/c1-2-3-4-5-10-15-22-21(23)20-16-11-6-8-13-18(16)24-19-14-9-7-12-17(19)20/h6-9,11-14,20H,2-5,10,15H2,1H3,(H,22,23)

InChI Key

UEEOABDGUAGHAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

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